molecular formula C7H11Cl3O2 B14437447 1-Methylbutyl trichloroacetate CAS No. 78031-35-3

1-Methylbutyl trichloroacetate

Cat. No.: B14437447
CAS No.: 78031-35-3
M. Wt: 233.5 g/mol
InChI Key: GKGUCQJRCNVBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbutyl trichloroacetate, also known as trichloroacetic acid 3-methylbutyl ester, is an organic compound with the molecular formula C7H11Cl3O2. It is an ester derived from trichloroacetic acid and 1-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbutyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-methylbutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to optimize yield and purity. The use of advanced distillation techniques ensures the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: 1-Methylbutyl trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or amines.

Major Products Formed:

    Hydrolysis: Trichloroacetic acid and 1-methylbutanol.

    Reduction: 1-Methylbutanol and trichloromethane.

    Substitution: Various substituted trichloroacetates depending on the nucleophile used.

Scientific Research Applications

1-Methylbutyl trichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylbutyl trichloroacetate involves its interaction with biological macromolecules. In biochemical assays, it acts as a precipitant by inducing the aggregation of proteins and nucleic acids, facilitating their isolation and analysis . The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of trichloroacetic acid, followed by the elimination of water to form the ester bond.

Comparison with Similar Compounds

  • Ethyl trichloroacetate
  • Methyl trichloroacetate
  • Isopropyl trichloroacetate

Comparison: 1-Methylbutyl trichloroacetate is unique due to its specific ester moiety, which imparts distinct physical and chemical properties. Compared to ethyl and methyl trichloroacetates, it has a higher molecular weight and different solubility characteristics. Its longer alkyl chain also influences its reactivity and applications in various fields .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent and intermediate in various scientific and industrial processes.

Properties

CAS No.

78031-35-3

Molecular Formula

C7H11Cl3O2

Molecular Weight

233.5 g/mol

IUPAC Name

pentan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C7H11Cl3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

GKGUCQJRCNVBMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.